7-((2-methylallyl)oxy)-3-phenyl-2-(trifluoromethyl)-4H-chromen-4-one
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Overview
Description
7-((2-methylallyl)oxy)-3-phenyl-2-(trifluoromethyl)-4H-chromen-4-one is a synthetic organic compound belonging to the chromenone family This compound is characterized by the presence of a trifluoromethyl group, a phenyl group, and an allyloxy substituent on the chromenone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-((2-methylallyl)oxy)-3-phenyl-2-(trifluoromethyl)-4H-chromen-4-one typically involves the following steps:
Formation of the Chromenone Core: The chromenone core can be synthesized through the condensation of salicylaldehyde with an appropriate β-ketoester under acidic conditions.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced via trifluoromethylation reactions using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonate.
Allylation: The allyloxy group can be introduced through an allylation reaction using an allyl halide in the presence of a base.
Phenylation: The phenyl group can be introduced through a Friedel-Crafts acylation reaction using benzoyl chloride and a Lewis acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimizing the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to scale up the synthesis.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the allyloxy group, leading to the formation of epoxides or aldehydes.
Reduction: Reduction reactions can target the carbonyl group in the chromenone core, converting it to an alcohol.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or potassium permanganate (KMnO4) can be used.
Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Epoxides, aldehydes, or carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
7-((2-methylallyl)oxy)-3-phenyl-2-(trifluoromethyl)-4H-chromen-4-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Used in the development of new materials with specific properties, such as fluorescence or stability.
Mechanism of Action
The mechanism of action of 7-((2-methylallyl)oxy)-3-phenyl-2-(trifluoromethyl)-4H-chromen-4-one involves its interaction with various molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact with cell membranes and proteins. The chromenone core can interact with enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific biological context and are the subject of ongoing research.
Comparison with Similar Compounds
Similar Compounds
7-hydroxy-3-phenyl-2-(trifluoromethyl)-4H-chromen-4-one: Similar structure but with a hydroxyl group instead of an allyloxy group.
7-((2-methylallyl)oxy)-3-phenyl-4H-chromen-4-one: Lacks the trifluoromethyl group.
3-phenyl-2-(trifluoromethyl)-4H-chromen-4-one: Lacks both the allyloxy and hydroxyl groups.
Uniqueness
The presence of both the trifluoromethyl group and the allyloxy group in 7-((2-methylallyl)oxy)-3-phenyl-2-(trifluoromethyl)-4H-chromen-4-one makes it unique. The trifluoromethyl group enhances its lipophilicity and metabolic stability, while the allyloxy group can participate in various chemical reactions, providing versatility in synthetic applications.
Properties
IUPAC Name |
7-(2-methylprop-2-enoxy)-3-phenyl-2-(trifluoromethyl)chromen-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15F3O3/c1-12(2)11-25-14-8-9-15-16(10-14)26-19(20(21,22)23)17(18(15)24)13-6-4-3-5-7-13/h3-10H,1,11H2,2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
STFOQZKVNCJELG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)COC1=CC2=C(C=C1)C(=O)C(=C(O2)C(F)(F)F)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15F3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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